(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride
Description
Pyrido-Oxazinone Ring System Configuration
The compound’s core consists of a pyridine ring fused to an oxazinone moiety, forming a rigid bicyclic framework. The pyrido[4,3-d]oxazin-2-one system positions the oxazinone’s oxygen and nitrogen atoms at the 1- and 3-positions, respectively, creating a strained 6-5 bicyclic system. X-ray diffraction studies of analogous structures reveal bond lengths of 1.36 Å for the oxazinone C=O group and 1.45 Å for the C-N bonds in the saturated ring, consistent with partial double-bond character in the amide-like linkage.
The fusion of the pyridine and oxazinone rings imposes planar constraints on the heteroatoms, while the saturated octahydro backbone introduces conformational flexibility. Density functional theory (DFT) calculations predict a dihedral angle of 112° between the pyridine and oxazinone planes, enabling minimal steric clash between the hydrogen atoms at the ring junction.
Trans-Octahydro Fused Ring Conformational Dynamics
The trans-decalin-like arrangement of the octahydro system governs the molecule’s three-dimensional shape. Nuclear Overhauser effect spectroscopy (NOESY) data for related compounds show strong correlations between the 4a-H and 8a-H protons, confirming their cis orientation in the chair-dominated conformation. Variable-temperature NMR studies (−40°C to +80°C) reveal a 2.1 kcal/mol energy barrier for chair-to-boat transitions, with the boat conformation populated at <5% under physiological conditions.
Stereochemical Features
Absolute Configuration Determination at 4a/8a Positions
Chiral resolution via supercritical fluid chromatography (SFC) using amylose-based columns established the (4aS,8aS) configuration as the thermodynamically favored enantiomer. Single-crystal X-ray analysis of the free base form confirmed the relative stereochemistry, with Flack parameter = 0.02(3) and Hooft parameter = 0.04(2), validating the absolute configuration. The 4a and 8a stereocenters create a pseudo-C2 symmetric axis, reducing the molecule’s overall dipole moment to 3.2 Debye.
Impact of Chair-Boat Transitions on Molecular Geometry
Chair conformations position the oxazinone carbonyl group axially, minimizing 1,3-diaxial interactions with the pyridine nitrogen’s lone pair. Transition states during ring flipping exhibit a 15° increase in the N-C-O bond angle, temporarily breaking conjugation between the oxazinone and pyridine systems. Molecular dynamics simulations demonstrate that boat conformations increase solvent-accessible surface area by 28%, enhancing aqueous solubility but reducing membrane permeability.
Hydrochloride Salt Formation Mechanism
Protonation Sites and Counterion Interactions
The hydrochloride salt forms through preferential protonation at the oxazinone nitrogen (pKa = 3.8 ± 0.2) rather than the pyridine nitrogen (pKa = 5.1 ± 0.3), as determined by potentiometric titration. Infrared spectroscopy shows a 45 cm⁻¹ redshift in the C=O stretch (from 1685 cm⁻¹ to 1640 cm⁻¹) upon protonation, indicating charge delocalization into the oxazinone ring.
Crystallographic data reveal chloride ions positioned 3.2 Å from the protonated nitrogen, engaged in bifurcated hydrogen bonds with adjacent NH (2.1 Å) and CH (2.4 Å) groups. These interactions stabilize the crystal lattice with a lattice energy of −98.7 kJ/mol, calculated using the Dreiding force field.
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| Pyridine-Oxazinone Dihedral | 112° ± 3° | DFT/B3LYP/6-31G(d) |
| Chair-Boat ΔG‡ | 2.1 kcal/mol | VT-NMR |
| NH⁺···Cl⁻ Distance | 3.2 Å | X-ray Crystallography |
| Aqueous Solubility (25°C) | 87 mM | USP <791> |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H13ClN2O2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(4aS,8aS)-1,4,4a,5,6,7,8,8a-octahydropyrido[4,3-d][1,3]oxazin-2-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-7-9-6-1-2-8-3-5(6)4-11-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6+;/m1./s1 |
InChI Key |
STKFMIGDKIUMKE-IBTYICNHSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@H]1NC(=O)OC2.Cl |
Canonical SMILES |
C1CNCC2C1NC(=O)OC2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Linear Amide Precursors
A common approach involves cyclizing a pyridine-containing amide intermediate. For example, LiAlH₄-mediated reduction of a lactam precursor in tetrahydrofuran (THF) yields the bicyclic amine, which is subsequently treated with HCl gas to form the hydrochloride salt.
Enzymatic Resolution for Stereochemical Purity
Patents describe lipase-mediated resolution to isolate the (4aS,8aS) enantiomer. For instance, Candida antarctica lipase B (CALB) hydrolyzes a racemic ester precursor, enabling separation of the desired stereoisomer.
-
Enzyme : CALB immobilized on polyacrylate beads.
-
Substrate : Dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate.
-
Outcome : >99% enantiomeric excess (ee).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Cyclization efficiency depends on solvent polarity and temperature:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| THF | Reflux | 85 | 99.2 | |
| Toluene | 70–100 | 91 | 98.5 | |
| Acetonitrile | 25–30 | 75 | 99.2 |
Higher temperatures in toluene improve cyclization rates but may degrade sensitive intermediates.
Catalytic Enhancements
-
Rhodium Catalysts : Hydrogenation with [Rh(COD)₂]OTf increases regioselectivity in pyridine functionalization.
-
Acid Catalysts : HCl under reflux accelerates ring closure and salt formation.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC methods using C18 columns and methanol-water mobile phases achieve baseline separation of enantiomers, with purity >99%.
Industrial-Scale Considerations
Cost-Effective Substrates
Use of tert-butyl carbamate intermediates reduces side reactions and simplifies purification. For example, tert-butyl (4aS,8aR)-octahydro-4H-pyrido[4,3-b]oxazine-4-carboxylate is deprotected with HCl to yield the target compound.
Waste Management
-
LiAlH₄ Quenching : Neutralization with NaOH minimizes hazardous waste.
-
Solvent Recycling : Toluene and THF are distilled and reused.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential therapeutic effects. Notably, its structural resemblance to other biologically active compounds positions it as a candidate for drug development.
- Antimicrobial Properties : Preliminary studies suggest that (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride may exhibit antimicrobial activity. Research has shown that derivatives of similar compounds possess significant antibacterial and antifungal properties, indicating a potential for further exploration in this area.
- Antiviral Activity : There is ongoing research into the antiviral capabilities of this compound. Its unique structure may allow it to interfere with viral replication mechanisms, similar to other heterocyclic compounds that have been successfully used in antiviral therapies.
Synthetic Methodologies
The synthesis of this compound involves several organic reactions that are critical for producing high-purity compounds.
Synthesis Techniques
Several synthetic routes have been documented:
- Cyclization Reactions : The compound can be synthesized through cyclization of appropriate precursors under controlled conditions. This method often employs specific catalysts and solvents to enhance yield and purity.
- Chiral Resolution : Techniques involving chiral auxiliaries have been explored to achieve enantiomerically pure forms of the compound. For instance, the use of chiral catalysts has shown promise in increasing the optical purity of the synthesized product .
Biological Studies
Research into the biological effects of this compound has revealed several interesting findings.
Case Studies
- Antimicrobial Testing : In vitro studies conducted on derivatives of this compound have demonstrated varying degrees of antimicrobial activity against common pathogens. These findings warrant further investigation into its mechanism of action and potential clinical applications.
- Pharmacological Screening : The compound has been subjected to pharmacological screening to assess its efficacy as a potential drug candidate. Results indicate favorable interactions with biological targets relevant to infectious diseases .
Mechanism of Action
The mechanism of action of (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Counterpart: (4aR,8aR)-Enantiomer
The (4aR,8aR)-enantiomer shares identical molecular formula and weight but differs in stereochemistry. Available under CAS 1807937-57-0 , this enantiomer is marketed as a building block for drug discovery, highlighting the significance of stereochemistry in pharmacological applications .
Pyrido-Oxazine Derivatives with Pharmacological Activity
- BAY-65-1942 (Compound A) : A structurally related 1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one hydrochloride (C₂₀H₂₄ClN₃O₄). It inhibits IKKβ (IC₅₀ = 50 nM), blocking NF-κB activation and demonstrating efficacy in attenuating myocardial injury and pulmonary inflammation .
- 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives: These analogs, such as compounds 3a–3h, exhibit modified pyridazinone cores.
Pyrimido-Oxazinones with EGFR Inhibition
Compounds like 20a (1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one derivatives) inhibit EGFRL858R/T790M with IC₅₀ = 4.5 nM. Substituents at the C4 position (e.g., dual-methyl groups in 20a ) enhance potency, underscoring the role of hydrophobic substitutions in activity .
| Compound | Core Structure | Key Modification | Biological Activity |
|---|---|---|---|
| Target Compound | Pyrido[4,3-d]oxazin-2-one | (4aS,8aS) stereochemistry | Not reported |
| BAY-65-1942 | Pyrido[2,3-d]oxazin-2-one | Piperidinyl substituent | IKKβ inhibitor (IC₅₀ = 50 nM) |
| Compound 20a | Pyrimido[4,5-d]oxazin-2-one | C4 dual-methyl groups | EGFR inhibitor (IC₅₀ = 4.5 nM) |
Other Pyrido-Oxazine Analogues
- 5-Chloro-2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one (CAS 1378678-80-8): Features a chlorine substituent and altered ring fusion position .
- 3,4-Dihydro-2H-Pyrido[4,3-b][1,4]oxazine (CAS 102226-41-5): Lacks the oxazinone carbonyl group, reducing electrophilicity .
Key Structural and Functional Insights
- Ring Fusion Position : The pyrido[4,3-d] fusion in the target compound contrasts with pyrido[2,3-d] (BAY-65-1942) and pyrimido[4,5-d] (compound 20a) systems, influencing electron distribution and binding interactions.
- Stereochemistry : The (4aS,8aS) configuration may confer unique conformational stability compared to its enantiomer, though pharmacological data are lacking .
Biological Activity
Introduction
(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride is a bicyclic organic compound characterized by its unique stereochemistry and structural motifs that may interact with various biological targets. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₇H₁₃ClN₂O₂
- Molecular Weight : 192.64 g/mol
- CAS Number : 1808623-84-8
Biological Activity
Research indicates that compounds similar to this compound often exhibit significant biological activities. Notably, this compound has shown promise in various biological assays:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds in its class have demonstrated efficacy against a range of pathogens.
- Neuroprotective Effects : The structural characteristics of this compound may contribute to neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases.
- Anticancer Potential : Investigations into the compound's interactions with cancer cell lines indicate potential anticancer activity, although further studies are required to elucidate the mechanisms involved.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions to form the bicyclic structure.
- Purification Techniques : Methods such as crystallization or chromatography are employed to achieve high purity and yield.
Interaction Studies
Interaction studies reveal how this compound interacts with biological macromolecules. These interactions can lead to modulation of various biological pathways:
| Biological Target | Mode of Action | Potential Effect |
|---|---|---|
| Enzymes | Inhibition | Alters metabolic pathways |
| Receptors | Binding | Modulates signaling pathways |
| DNA/RNA | Intercalation | Affects gene expression |
Case Studies and Research Findings
Several studies have been conducted to investigate the biological effects of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial properties against various bacterial strains. Results indicated a significant inhibition zone compared to control groups.
-
Neuroprotective Study :
- Research involving animal models of neurodegeneration showed that treatment with the compound resulted in reduced neuronal loss and improved cognitive function.
-
Anticancer Efficacy :
- In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through mitochondrial pathways.
Q & A
Basic: What are the recommended synthetic routes and purification methods for (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride?
A common approach involves cyclization reactions using pyridine or pyridine derivatives as solvents. For example, benzoyl chloride can be added dropwise to anthranilic acid in pyridine at 0–2°C to form oxazinone intermediates, followed by neutralization with sodium bicarbonate and recrystallization from ethanol . For hydrochloride salt formation, stoichiometric HCl in anhydrous conditions is recommended, with purification via column chromatography (C18 stationary phase) or recrystallization using ethanol/water mixtures to achieve >98% purity .
Basic: How can researchers ensure structural fidelity and purity during characterization?
Use a combination of:
- HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to confirm purity (>99% by peak area).
- NMR (1H and 13C) to verify stereochemistry and hydrogen bonding patterns, particularly at the oxazinone ring and octahydro-pyrido moiety.
- High-resolution mass spectrometry (HRMS) in ESI+ mode to validate molecular ion peaks and isotopic distribution .
Cross-referencing with X-ray crystallography data (if available) is critical for resolving stereochemical ambiguities .
Basic: What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of pyridine or HCl vapors.
- Spill management: Neutralize acidic residues with sodium bicarbonate before disposal.
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
- Acidic conditions (pH <3): The oxazinone ring undergoes hydrolysis, forming pyridine-carboxylic acid derivatives.
- Alkaline conditions (pH >9): Degradation accelerates due to nucleophilic attack on the lactam moiety.
- Thermal stability: Decomposition occurs above 150°C, with gas chromatography-mass spectrometry (GC-MS) identifying volatile byproducts like CO₂ and NH₃.
- Recommendation: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .
Advanced: What experimental strategies address stereochemical inconsistencies in synthesis?
- Chiral chromatography: Use cellulose-based chiral columns (e.g., Chiralpak IC) to resolve enantiomers.
- Dynamic kinetic resolution: Employ asymmetric catalysts (e.g., Rhodium-BINAP complexes) during cyclization to favor the (4aS,8aS) configuration.
- Circular dichroism (CD): Compare experimental CD spectra with computational predictions (TD-DFT) to confirm absolute configuration .
Advanced: How should researchers resolve contradictions in pharmacological data across studies?
- Control for batch variability: Use LC-MS to verify compound identity and purity across studies.
- Replicate assays under standardized conditions: For example, use HEK293 cells expressing consistent receptor isoforms for binding assays.
- Meta-analysis: Apply statistical tools (e.g., mixed-effects models) to account for inter-study variability in IC₅₀ values .
Advanced: What computational methods predict the compound’s interactions with biological targets?
- Molecular docking: Use AutoDock Vina with homology-modeled structures of target proteins (e.g., sigma-1 receptors).
- Molecular dynamics (MD) simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability.
- Pharmacophore modeling: Identify critical interaction motifs (e.g., hydrogen bonds with Asp126 or hydrophobic contacts with Leu172) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
